molecular formula C19H13BrN4O5 B5233816 4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol

4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol

Cat. No.: B5233816
M. Wt: 457.2 g/mol
InChI Key: ADCAKSQFWIUNPU-UHFFFAOYSA-N
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Description

4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is a complex organic compound characterized by the presence of bromine, nitro, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol typically involves multiple steps, including nitration, bromination, and condensation reactions. The starting materials often include 4-bromo-2-nitroaniline and 2,4-dinitroaniline. The reaction conditions may involve the use of solvents such as dichloromethane and catalysts like 4-methylmorpholine N-oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted phenols, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or the inhibition of specific protein functions. The nitro and bromine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 2-Bromo-4,6-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline

Uniqueness

4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is unique due to its combination of bromine, nitro, and phenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O5/c20-13-4-7-19(25)12(8-13)11-21-14-2-1-3-15(9-14)22-17-6-5-16(23(26)27)10-18(17)24(28)29/h1-11,22,25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCAKSQFWIUNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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